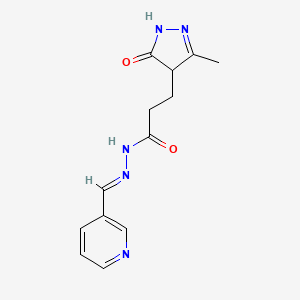
2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide, also known as INH-1, is a small molecule inhibitor that has been extensively studied in recent years due to its potential as a therapeutic agent for a variety of diseases. This compound is a hydrazide derivative that has been shown to have significant anti-cancer, anti-inflammatory, and anti-viral properties.
Mechanism of Action
The mechanism of action of 2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide is not fully understood, but it is believed to inhibit the activity of several key enzymes and proteins involved in cell growth and proliferation. Specifically, 2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has been shown to inhibit the activity of the protein kinase CK2 and the proteasome, both of which are involved in regulating cell growth and survival. 2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has been shown to inhibit cell growth and induce apoptosis. Inflammatory cells, 2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, 2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has been shown to inhibit the replication of several viruses, including HIV and Zika virus.
Advantages and Limitations for Lab Experiments
2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Additionally, it has been extensively studied in vitro and in vivo, making it a well-characterized compound for further research. However, there are also limitations to using 2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide in lab experiments. It has been shown to have some toxicity in certain cell types, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on 2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide. One potential application is as a therapeutic agent for cancer, inflammatory diseases, and viral infections. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide and to identify any potential side effects or toxicity. Finally, there is potential for the development of new derivatives of 2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide that may have improved efficacy and specificity for certain diseases.
Synthesis Methods
The synthesis of 2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide involves the reaction of 4-isopropylphenol, 3-nitrobenzaldehyde, and acetylhydrazide in the presence of a catalyst. The resulting compound is then purified using column chromatography. This method has been shown to produce high yields of pure 2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide.
Scientific Research Applications
2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has been studied extensively in vitro and in vivo for its potential therapeutic applications. It has been shown to have significant anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. 2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Additionally, 2-(4-isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has been shown to have anti-viral activity against a variety of viruses, including HIV and Zika virus.
properties
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-13(2)15-6-8-17(9-7-15)25-12-18(22)20-19-11-14-4-3-5-16(10-14)21(23)24/h3-11,13H,12H2,1-2H3,(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGVSFJEKGOPIC-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5796101.png)

![2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5796115.png)

![N-[4-(dimethylamino)benzyl]-2-thiophenesulfonamide](/img/structure/B5796136.png)


![4-(2-{oxo[(2-pyridinylmethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5796151.png)

![3-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5796171.png)
![1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5796183.png)
